molecular formula C10H19Cl3N4 B12988559 3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride

3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride

Cat. No.: B12988559
M. Wt: 301.6 g/mol
InChI Key: ABFIQDMIMHJGQG-UHFFFAOYSA-N
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Description

3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride is a chemical compound with the molecular formula C10H17ClN4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a piperazine ring, and a pyridine ring, making it a versatile molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride typically involves the reaction of 3-amino-6-chloropyridine with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its trihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, secondary and tertiary amines, and substituted piperazine derivatives .

Scientific Research Applications

3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The piperazine ring and the amino group play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C10H19Cl3N4

Molecular Weight

301.6 g/mol

IUPAC Name

6-(4-methylpiperazin-1-yl)pyridin-3-amine;trihydrochloride

InChI

InChI=1S/C10H16N4.3ClH/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10;;;/h2-3,8H,4-7,11H2,1H3;3*1H

InChI Key

ABFIQDMIMHJGQG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)N.Cl.Cl.Cl

Origin of Product

United States

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